molecular formula C21H23N5O B6492209 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1326841-49-9

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No. B6492209
CAS RN: 1326841-49-9
M. Wt: 361.4 g/mol
InChI Key: MHUZTKPJMZYAEL-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenylpiperazine and 1,2,3-triazole moieties. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Phenylpiperazines can undergo various chemical reactions, including acylation, alkylation, and sulfonation . The 1,2,3-triazole ring is generally stable under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Phenylpiperazines generally have moderate to high lipophilicity and good bioavailability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some phenylpiperazines have been studied for their potential as antidepressants and antipsychotics .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, such as in pharmaceutical applications. Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-2-17-8-10-19(11-9-17)26-16-20(22-23-26)21(27)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUZTKPJMZYAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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